molecular formula C13H7BrN4S B5876392 6-Amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile

6-Amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile

Cat. No.: B5876392
M. Wt: 331.19 g/mol
InChI Key: FYFWIJUSTHHPGG-UHFFFAOYSA-N
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Description

6-Amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyridine ring substituted with amino, bromophenyl, thioxo, and dicarbonitrile groups, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile typically involves multicomponent reactions (MCRs). One common method is the one-pot, four-component reaction involving aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malonitrile . This method is advantageous due to its shorter reaction time, high yields, mild reaction conditions, and environmental friendliness .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and multicomponent reactions are often applied to scale up the synthesis. The use of reusable and heterogeneous catalysts, such as CoCeO2 nanoparticles, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting DNA replication and transcription processes . This intercalation can lead to the inhibition of tumor cell growth and the induction of apoptosis. Additionally, the compound’s thioxo group can interact with thiol-containing enzymes, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-4-(4-bromophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to intercalate into DNA and interact with thiol-containing enzymes sets it apart from other similar compounds.

Properties

IUPAC Name

2-amino-4-(4-bromophenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrN4S/c14-8-3-1-7(2-4-8)11-9(5-15)12(17)18-13(19)10(11)6-16/h1-4H,(H3,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFWIJUSTHHPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=S)NC(=C2C#N)N)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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